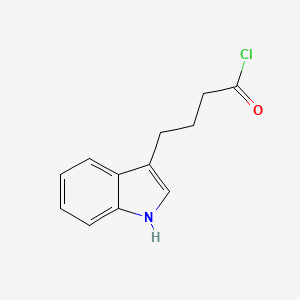
4-Iod-2,3-Dihydro-1H-Indol
Übersicht
Beschreibung
“4-Iodo-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 939759-03-2 . It has a molecular weight of 245.06 and is a yellow liquid . It is stored at temperatures between 0-8°C .
Synthesis Analysis
A new synthesis of 4-halo-1H-indoles has been developed from easily available 2,3-dihalophenol derivatives . The key steps are Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization .
Molecular Structure Analysis
The molecular structure of “4-Iodo-2,3-dihydro-1H-indole” is represented by the InChI code: 1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 .
Physical And Chemical Properties Analysis
“4-Iodo-2,3-dihydro-1H-indole” is a yellow liquid . It has a molecular weight of 245.06 and is stored at temperatures between 0-8°C .
Wissenschaftliche Forschungsanwendungen
Antimalaria-Anwendungen
Der 2,3-Dihydro-1H-Indol-Kern ist ein Strukturmotiv in natürlichen Indolalkaloiden wie Flinderolen, die auf antimalarielle Eigenschaften untersucht wurden. Derivate dieser Verbindung haben in der Suche nach neuen Antimalariamitteln Potenzial gezeigt .
Autoimmune Erkrankungen
Derivate von 2,3-Dihydro-1H-Indol wurden als S1P1-Rezeptoragonisten untersucht, die ein therapeutisches Potenzial für die Behandlung von Autoimmunerkrankungen haben könnten .
Behandlung von Fettleibigkeit
Als 5-HT2c-Rezeptoragonisten werden bestimmte Derivate auf ihr Potenzial zur Behandlung von Fettleibigkeit untersucht .
Diabetesmanagement
Selektive Inhibitoren der PKCβ-Proteinkinase, zu denen auch Indolderivate gehören, werden für das Diabetesmanagement erforscht .
Antitumoraktivität
Indolderivate werden zunehmend für ihre Anwendung bei der Behandlung von Krebszellen aufgrund ihrer biologisch wichtigen Eigenschaften erkannt .
Antibakterielle Eigenschaften
Zu den breiten biologischen Aktivitäten von Indolderivaten gehören auch antimikrobielle Wirkungen, die sie zu einem interessanten Thema bei der Entwicklung neuer Behandlungen für Infektionen machen .
Anti-HIV-Aktivität
Einige Indolderivate wurden synthetisiert und auf ihre Anti-HIV-Aktivität gegen verschiedene Stämme des Virus untersucht, wobei sie sich als potenzielle Behandlungen erwiesen .
Antioxidative Wirkungen
Indolverbindungen sind dafür bekannt, antioxidative Eigenschaften zu besitzen, die in verschiedenen klinischen Anwendungen zur Bekämpfung von oxidativen Stress-bedingten Krankheiten von Vorteil sein könnten .
Für detailliertere Informationen zu jeder Anwendung und der dahinterstehenden Forschung können Sie sich auf die angegebenen Referenzen beziehen.
Springer - 2,3-Dihydro-1H-pyrrolo[1,2-a]indole Springer Open - Ein kurzer Überblick über das biologische Potenzial von Indolderivaten RSC Publishing - Synthese von Indolderivaten Springer Open - Biologisches Potenzial von Indolderivaten
Safety and Hazards
The safety data sheet for “4-Iodo-2,3-dihydro-1H-indole” advises against dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
4-Iodo-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets and biochemical pathways.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting a broad range of potential effects .
Biochemische Analyse
Biochemical Properties
4-Iodo-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Iodo-2,3-dihydro-1H-indole, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, contributing to the compound’s stability and activity.
Cellular Effects
4-Iodo-2,3-dihydro-1H-indole influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 4-Iodo-2,3-dihydro-1H-indole may impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Iodo-2,3-dihydro-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . Furthermore, 4-Iodo-2,3-dihydro-1H-indole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-2,3-dihydro-1H-indole may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-Iodo-2,3-dihydro-1H-indole may result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 4-Iodo-2,3-dihydro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, 4-Iodo-2,3-dihydro-1H-indole may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
4-Iodo-2,3-dihydro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, indole derivatives have been shown to inhibit or activate enzymes involved in the metabolism of amino acids, lipids, and carbohydrates, leading to changes in the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 4-Iodo-2,3-dihydro-1H-indole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For instance, indole derivatives may be transported across cell membranes by specific transporters, influencing their intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 4-Iodo-2,3-dihydro-1H-indole is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects by interacting with specific biomolecules in these compartments.
Eigenschaften
IUPAC Name |
4-iodo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWMYXARVZGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585693 | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939759-03-2 | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



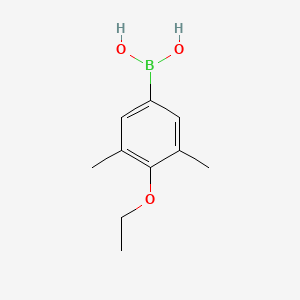
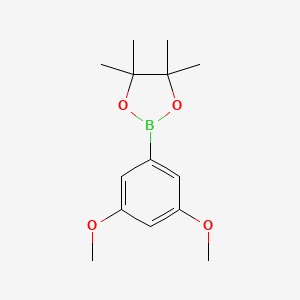
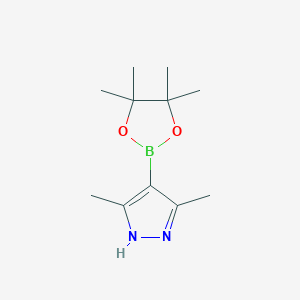

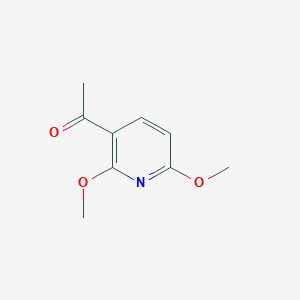



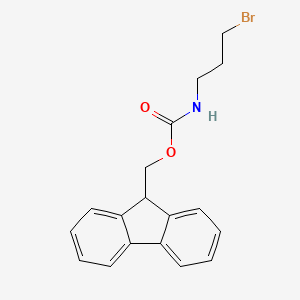
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
ruthenium(II)](/img/structure/B1316115.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
